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molecular formula C13H19NO3S B1314793 Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol CAS No. 165947-56-8

Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol

Cat. No. B1314793
M. Wt: 269.36 g/mol
InChI Key: ZDBZERHPDYWTBK-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

tert-butyl 2-(formyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate was prepared according to the procedure outlined in Example 1, (Step 3). Starting from tert-butyl 2-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (1.0 g 3.7 mmol) in methylene chloride (100 ml) and active MnO2 (5 g, excess), 800 g (81% Yield) of the aldehyde derivative was isolated as brown solid. (M+H) 268.
[Compound]
Name
aldehyde
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:11][C:10]2[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][C:5]=2[CH:4]=1>C(Cl)Cl.O=[Mn]=O>[CH:2]([C:3]1[S:11][C:10]2[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][C:5]=2[CH:4]=1)=[O:1]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=CC=2CN(CCC2S1)C(=O)OC(C)(C)C
Step Two
Name
aldehyde
Quantity
800 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
5 g
Type
solvent
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated as brown solid

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=2CN(CCC2S1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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